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molecular formula C9H7NO3 B184210 6-Methoxyindoline-2,3-dione CAS No. 52351-75-4

6-Methoxyindoline-2,3-dione

Cat. No. B184210
M. Wt: 177.16 g/mol
InChI Key: MOJHIZLOKWRPIS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US06743804B2

Procedure details

5 g (28.2 mmol) of 6-methoxyisatin, 4 ml (33.8 mmol) of acetophenone and 5.2 g (92.6 mmol) of potassium hydroxide were dissolved in 22.9 ml of abs. EtOH and the slurry heated at 80° C. for 42 hours. After cooling of the reaction mixture, 50 ml of water were added and the solution extracted with 50 ml of Et2O. The ice-cooled aqueous phase was acidified to pH 1 with 37% HCl and the precipitate collected by filtration and washed with water.
Quantity
5 g
Type
reactant
Reaction Step One
Quantity
4 mL
Type
reactant
Reaction Step One
Quantity
5.2 g
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
Quantity
50 mL
Type
solvent
Reaction Step Three

Identifiers

REACTION_CXSMILES
[CH3:1][O:2][C:3]1[CH:11]=[C:10]2[C:6]([C:7](=O)[C:8](=[O:12])[NH:9]2)=[CH:5][CH:4]=1.[C:14]([C:17]1[CH:22]=[CH:21][CH:20]=[CH:19][CH:18]=1)(=O)[CH3:15].[OH-].[K+].CC[OH:27]>O>[CH3:1][O:2][C:3]1[CH:11]=[C:10]2[C:6]([C:7]([C:8]([OH:12])=[O:27])=[CH:15][C:14]([C:17]3[CH:22]=[CH:21][CH:20]=[CH:19][CH:18]=3)=[N:9]2)=[CH:5][CH:4]=1 |f:2.3|

Inputs

Step One
Name
Quantity
5 g
Type
reactant
Smiles
COC1=CC=C2C(C(NC2=C1)=O)=O
Name
Quantity
4 mL
Type
reactant
Smiles
C(C)(=O)C1=CC=CC=C1
Name
Quantity
5.2 g
Type
reactant
Smiles
[OH-].[K+]
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
CCO
Step Three
Name
Quantity
50 mL
Type
solvent
Smiles
O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
were added
EXTRACTION
Type
EXTRACTION
Details
the solution extracted with 50 ml of Et2O
TEMPERATURE
Type
TEMPERATURE
Details
The ice-cooled aqueous phase
FILTRATION
Type
FILTRATION
Details
the precipitate collected by filtration
WASH
Type
WASH
Details
washed with water

Outcomes

Product
Name
Type
Smiles
COC1=CC=C2C(=CC(=NC2=C1)C1=CC=CC=C1)C(=O)O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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